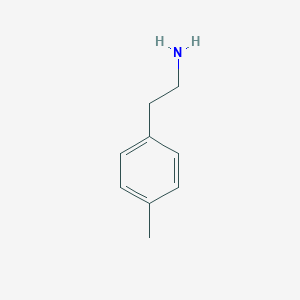

4-Methylphenethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30278. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJXAQYPOTYDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186305 | |

| Record name | p-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-62-9 | |

| Record name | 2-(p-Tolyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3261-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003261629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3261-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2APY7DEB6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methylphenethylamine: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA), also known as 2-(4-methylphenyl)ethanamine, is a substituted phenethylamine that has garnered interest in various fields of chemical and pharmaceutical research. As a structural analog of other biologically active phenethylamines, understanding its synthesis is crucial for further investigation into its properties and potential applications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the precursors, reaction mechanisms, and experimental protocols. The information is intended for a technical audience and is presented to facilitate research and development.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and practical pathways include:

-

Reduction of 4-Methylphenylacetonitrile: A direct and efficient method involving the reduction of the nitrile functional group.

-

Reductive Amination of 4-Methylphenylacetone: A widely used method in amine synthesis, proceeding through an imine intermediate.

-

Reductive Amination of 4-Methylbenzaldehyde: An alternative reductive amination pathway utilizing a different carbonyl precursor.

-

Reduction of 1-(4-Methylphenyl)-2-nitropropene: A route that proceeds via a nitroalkene intermediate.

Each of these pathways offers distinct advantages and challenges concerning precursor availability, reaction conditions, and yield. The following sections provide detailed experimental insights into these methods.

Data Presentation: A Comparative Overview of Synthesis Pathways

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound, allowing for a direct comparison of their efficiencies and requirements.

| Synthesis Pathway | Precursor | Key Reagents | Solvent | Typical Yield (%) |

| Reduction of Nitrile | 4-Methylphenylacetonitrile | Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether | ~90% |

| Reductive Amination (Ketone) | 4-Methylphenylacetone | Ammonium formate, Formamide | - | Variable |

| Reductive Amination (Aldehyde) | 4-Methylbenzaldehyde | Ammonia, Hydrogen, Catalyst (e.g., Raney Ni) | Methanol | Variable |

| Reduction of Nitropropene | 1-(4-Methylphenyl)-2-nitropropene | Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Variable |

Experimental Protocols

This section details the methodologies for the key synthetic routes to this compound.

Synthesis via Reduction of 4-Methylphenylacetonitrile

This method is a straightforward and high-yielding route to this compound.

Experimental Protocol:

A solution of 4-Methylbenzyl cyanide (10 g) in diethyl ether is added dropwise under a nitrogen atmosphere to a suspension of lithium aluminium hydride (2.9 g) in diethyl ether. Following the addition, the reaction mixture is refluxed for one hour. After cooling the mixture, water (3 ml), 2N sodium hydroxide solution (3 ml), and an additional portion of water (9 ml) are carefully added in sequence to quench the reaction. The resulting mixture is filtered, and the solid residue is washed with chloroform. The combined organic solvents are then dried over magnesium sulfate (MgSO₄). Finally, evaporation of the solvent yields 2-(4-methylphenyl)ethanamine (11.59 g).[1]

Synthesis via Reductive Amination of 4-Methylphenylacetone (Leuckart Reaction)

The Leuckart reaction is a classic method for the reductive amination of ketones.[2][3]

General Protocol:

4-Methylphenylacetone is heated with an excess of ammonium formate or formamide.[4] This reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed, typically with hydrochloric acid, to yield the primary amine. The reaction requires high temperatures, often in the range of 160-185°C, and the reaction time can be several hours. The product is then isolated by basification and extraction.

Synthesis via Reductive Amination of 4-Methylbenzaldehyde

This pathway involves the reaction of 4-methylbenzaldehyde with an amine source, followed by reduction.

General Protocol:

4-Methylbenzaldehyde is reacted with ammonia in the presence of a reducing agent. Common reducing systems include catalytic hydrogenation with hydrogen gas over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like methanol under pressure. The imine intermediate is formed in situ and is subsequently reduced to the final amine.

Synthesis via Reduction of 1-(4-Methylphenyl)-2-nitropropene

This route involves the reduction of a nitroalkene, a common precursor in phenethylamine synthesis.[5][6]

General Protocol:

1-(4-Methylphenyl)-2-nitropropene is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[7][8] The nitropropene is typically added gradually to a solution of the reducing agent. The reaction is often performed under reflux conditions. After the reduction is complete, a careful workup procedure involving quenching with water and a base is necessary to isolate the product.

Mandatory Visualizations

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 4. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 6. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

The Pharmacokinetics and Metabolism of 4-Methylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the pharmacokinetics and metabolism of 4-Methylphenethylamine (4-MPEA) is available in the public domain. This guide synthesizes information from structurally related compounds to provide a comprehensive overview and a framework for future research.

Introduction

This compound (4-MPEA) is a substituted phenethylamine and a positional isomer of amphetamine.[1] It is recognized as an agonist of the human trace amine-associated receptor 1 (TAAR1) and an inhibitor of the cytochrome P450 enzymes CYP1A2 and CYP2A6.[1] As a member of the phenethylamine class, which includes neurotransmitters and psychoactive compounds, understanding the pharmacokinetic and metabolic profile of 4-MPEA is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides an in-depth overview of the predicted absorption, distribution, metabolism, and excretion (ADME) of 4-MPEA, based on data from analogous compounds. It also outlines detailed experimental protocols for its comprehensive in vitro and in vivo characterization.

Pharmacodynamics: Mechanism of Action

The primary pharmacological target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1][2]

TAAR1 Agonism and Downstream Signaling

Activation of TAAR1 by agonists like 4-MPEA initiates a signaling cascade involving the coupling to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and subsequent accumulation of cyclic AMP (cAMP).[3][4] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the activity of various downstream targets, including the extracellular signal-regulated kinase (ERK) pathway.[5][6][7] TAAR1 signaling can influence the activity of dopamine, serotonin, and norepinephrine systems, suggesting its role in mood, cognition, and reward pathways.[3][7]

References

- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion between animals and human [targetmol.com]

- 3. oaepublish.com [oaepublish.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylphenethylamine: A Technical Guide to its Agonist Activity at Trace Amine-Associated Receptor 1 (TAAR1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1, a G protein-coupled receptor (GPCR), is a key regulator of monoaminergic neurotransmission, influencing dopamine, norepinephrine, and serotonin systems.[2][3] Its activation by agonists like 4-MPEA presents a promising therapeutic avenue for various neuropsychiatric disorders. This technical guide provides an in-depth overview of the interaction between 4-MPEA and TAAR1, focusing on its signaling mechanisms, methods for its characterization, and a comparative analysis of its potential pharmacological profile.

Core Concepts: TAAR1 Agonism

Activation of TAAR1 by an agonist initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein.[4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[3]

Beyond the canonical Gs-cAMP pathway, TAAR1 can also signal through G protein-independent pathways involving β-arrestin2.[6] Furthermore, TAAR1 activation has been shown to modulate the activity of other signaling proteins such as the Extracellular signal-Regulated Kinase (ERK).[3]

Quantitative Analysis of TAAR1 Agonists

| Compound | Receptor | Assay Type | Value | Units |

| Higenamine | human TAAR1 | cAMP Assay | EC50 = 0.98 | µM |

| β-Methylphenethylamine | human TAAR1 | cAMP Assay | EC50 = 2.1 | µM |

| Tyramine | human TAAR1 | cAMP Assay | EC50 = 9.5 | µM |

| N-Methyltyramine | human TAAR1 | cAMP Assay | EC50 = 23 | µM |

| Isopropyloctopamine | human TAAR1 | cAMP Assay | EC50 = 1.8 | µM |

| Dimethylphenethylamine | human TAAR1 | cAMP Assay | EC50 = 21 | µM |

| p-Octopamine | human TAAR1 | cAMP Assay | EC50 = 46 | µM |

| Hordenine | human TAAR1 | cAMP Assay | EC50 = 47 | µM |

| Halostachine | human TAAR1 | cAMP Assay | EC50 = 74 | µM |

| p-Synephrine | human TAAR1 | cAMP Assay | EC50 = 92 | µM |

| Phenethylamine | human TAAR1 | cAMP Assay | EC50 = 8.8 | µM |

Table 1: Functional Potency of Various Phenethylamine Analogues at Human TAAR1. Data extracted from a study investigating phenethylamine analogues in food supplements.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in TAAR1 activation and its experimental characterization, the following diagrams have been generated using the DOT language.

Caption: TAAR1 Signaling Cascade upon 4-MPEA Binding.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Workflow for a cAMP Accumulation Assay.

Experimental Protocols

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of 4-MPEA for TAAR1 by quantifying its ability to compete with a radiolabeled ligand.

1. Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the TAAR1 of interest.

-

Radioligand: A high-affinity TAAR1 agonist or antagonist labeled with a radioisotope (e.g., [3H]).

-

Test Compound: this compound (4-MPEA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Method:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing TAAR1.

-

Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[2]

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of 4-MPEA.

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of a known unlabeled TAAR1 ligand.

-

Initiate the binding reaction by adding the cell membrane suspension.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 4-MPEA to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (for determining EC50)

This functional assay measures the ability of 4-MPEA to stimulate TAAR1 and induce the production of the second messenger cAMP.

1. Materials:

-

Cell Line: HEK293 cells stably expressing the TAAR1 of interest.

-

Culture Medium: DMEM with 10% FBS and antibiotics.

-

Assay Buffer: Earle's Balanced Salt Solution (EBSS) supplemented with HEPES, a phosphodiesterase inhibitor (e.g., IBMX), and ascorbic acid.

-

Test Compound: this compound (4-MPEA).

-

cAMP Detection Kit: e.g., ELISA or Homogeneous Time-Resolved Fluorescence (HTRF) based kit.

2. Method:

-

Cell Culture:

-

Culture HEK293-TAAR1 cells to 80-90% confluency.

-

Seed the cells into 48- or 96-well plates and grow to the desired density.[8]

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor for a short period (e.g., 20 minutes) to prevent cAMP degradation.[8]

-

Add varying concentrations of 4-MPEA to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]

-

-

cAMP Measurement:

-

Lyse the cells according to the detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen method (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of 4-MPEA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of 4-MPEA that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Conclusion

This compound acts as an agonist at the TAAR1 receptor, a critical modulator of monoaminergic systems. Understanding its pharmacological profile through robust in vitro assays is essential for elucidating its therapeutic potential. While specific binding and functional potency data for 4-MPEA are not extensively documented in the public domain, the experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for its characterization. Further research to quantify the binding affinity and functional efficacy of 4-MPEA at TAAR1 across different species will be crucial for advancing its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 4. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data of 4-Methylphenethylamine: An In-depth Technical Guide

Disclaimer: The toxicological and safety data for 4-Methylphenethylamine (4-MPEA) are not well-established in the scientific literature. The following guide is a predictive toxicological profile based on available data for structurally related phenethylamine analogs, primarily phenethylamine (PEA), amphetamine, and methamphetamine. All information presented should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

This compound (4-MPEA) is a substituted phenethylamine and a structural analog of amphetamine. Due to a significant lack of direct toxicological studies on 4-MPEA, this guide extrapolates potential toxicological endpoints from closely related compounds. The primary mechanism of action for phenethylamines involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), primarily through interaction with their respective transporters and the trace amine-associated receptor 1 (TAAR1). The predicted toxicological profile of 4-MPEA suggests potential for neurotoxicity, cardiotoxicity, and developmental toxicity. Acute toxicity is expected to be moderate, and the potential for genotoxicity and carcinogenicity, while not directly studied, may be a concern based on data from related compounds.

Pharmacodynamics and Mechanism of Action

The pharmacological effects of phenethylamines are largely attributed to their ability to increase extracellular concentrations of monoamine neurotransmitters.[1] This is achieved through a dual mechanism: inhibition of neurotransmitter reuptake and promotion of their release from presynaptic terminals. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that, when activated by phenethylamines, can modulate the function of monoamine transporters.

Interaction with Monoamine Transporters

4-MPEA is predicted to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to a reversal of transporter function, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.

Signaling Pathways

The downstream signaling pathways activated by phenethylamines are complex and can lead to both therapeutic and toxic effects.

Toxicological Profile

Acute Toxicity

Direct acute toxicity data for 4-MPEA is unavailable. However, studies on analogous phenethylamines in mice provide an estimation of its potential acute toxicity.[2][3]

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Phenethylamine (PEA) | Swiss male albino mice | Not Specified | 226.7 ± 4.4 | [2][3] |

| p-Methylphenethylamine | Swiss male albino mice | Not Specified | 206.7 ± 3.3 | [2][3] |

| Amphetamine | Swiss male albino mice | Not Specified | 25.0 ± 0.6 | [2][3] |

| Dextroamphetamine sulfate | Rats | Oral | 96.8 | [4] |

Table 1: Acute Toxicity Data for Phenethylamine and Analogs

Chronic Toxicity

No chronic toxicity studies have been conducted on 4-MPEA. Chronic administration of amphetamines can lead to tolerance, psychological dependence, and severe social disability.[4] Manifestations of chronic intoxication include dermatoses, insomnia, irritability, hyperactivity, and personality changes, with severe cases potentially leading to a psychosis clinically indistinguishable from schizophrenia.[4]

Genotoxicity

The genotoxic potential of 4-MPEA has not been evaluated. However, studies on methamphetamine have shown it to be genotoxic in vitro, inducing mutations in Salmonella typhimurium and increasing the frequency of micronuclei and sister chromatid exchange in Chinese hamster ovary cells.[5][6] This genotoxicity may be mediated by reactive oxygen species (ROS).[5][6]

Carcinogenicity

There are no carcinogenicity studies available for 4-MPEA. A study on nitroso-N-methyl-N-(2-phenyl)ethylamine in rats showed it to be a potent carcinogen, inducing tumors of the esophagus and forestomach.[7] While this is a nitrosated derivative, it highlights the potential for phenethylamine structures to become carcinogenic after metabolic activation. General studies on aromatic amines have also pointed to their carcinogenic potential.

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of 4-MPEA is lacking. Studies on 4-substituted amphetamines in mice have demonstrated developmental toxicity at high doses.[8]

| Compound | Dose (mg/kg/day) | Animal Model | Effects | Reference |

| 4-methoxyamphetamine (4-MEA) | 100 | Swiss-Webster mice | Maternal mortality, increased resorptions | [8] |

| 4-ethoxyamphetamine (4-ETA) | 100 | Swiss-Webster mice | Maternal mortality, increased resorptions | [8] |

| 4-hydroxyamphetamine (4-HA) | 100 | Swiss-Webster mice | Maternal mortality, delivery of dead pups | [8] |

Table 2: Developmental Toxicity of 4-Substituted Amphetamines in Mice

These effects were often observed at doses that also induced maternal toxicity.[8][9][10]

Organ-Specific Toxicities

Neurotoxicity

The primary mechanism of amphetamine-induced neurotoxicity is thought to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction.[11] The increased levels of extracellular dopamine can lead to the formation of reactive oxygen species, causing damage to dopaminergic neurons.[11][12][13][14][15][16][17]

Cardiotoxicity

Amphetamine use is associated with cardiovascular complications, including hypertension, tachycardia, and in severe cases, cardiomyopathy and sudden cardiac death.[4][18] The excessive release of catecholamines is a primary driver of these effects.[18] Signaling pathways implicated in amphetamine-induced cardiotoxicity include the JAK-STAT3 and JNK/AP-1 pathways.[19][20]

Experimental Protocols

In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxic potential of a compound is the MTT assay, which measures the metabolic activity of cells.[21]

Another common method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[21]

| Assay | Cell Line | 4-chloro-3-methylphenethylamine IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) | Reference |

| MTT Assay | SH-SY5Y | 150.2 ± 12.5 | 1.2 ± 0.3 | [21] |

| LDH Release Assay | HepG2 | 225.8 ± 18.9 | 5.5 ± 0.8 | [21] |

Table 3: Example Cytotoxicity Data for a Substituted Phenethylamine

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on data from structurally related phenethylamine analogs, 4-MPEA is predicted to act as a monoamine transporter modulator with the potential for neurotoxicity, cardiotoxicity, and developmental toxicity. The primary mechanisms underlying these toxicities are likely to involve oxidative stress, excitotoxicity, and mitochondrial dysfunction. Further research is imperative to definitively establish the safety profile of 4-MPEA. The experimental protocols and predictive toxicological information provided in this guide are intended to serve as a foundation for future investigations.

References

- 1. The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, ‘Ecstasy’), methamphetamine and d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developmental toxicity of 4-substituted amphetamines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Teratogen update: Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. JCI Insight - Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension [insight.jci.org]

- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 17. mdpi.com [mdpi.com]

- 18. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amphetamine activates connexin43 gene expression in cultured neonatal rat cardiomyocytes through JNK and AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Historical Research and Discovery of Phenethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical research and discovery of phenethylamine derivatives. It covers key milestones, significant compounds, and the pioneering scientists who shaped our understanding of this vast chemical class. The document includes structured data on receptor affinities, detailed experimental methodologies, and visualizations of critical biological pathways and experimental workflows.

Historical Overview and Key Discoveries

The journey into the world of phenethylamines began in the late 19th century, evolving from the isolation of the parent compound to the synthesis and characterization of hundreds of psychoactive derivatives. The timeline below highlights the pivotal moments in this scientific exploration.

The Foundational Compound: Phenethylamine (PEA)

The history of this class begins with the parent molecule, 2-phenylethylamine. In 1876, Polish biochemist Marceli Nencki first isolated PEA from decomposing gelatin.[1] Subsequent research identified PEA in various fermented foods and discovered that bacteria can produce it from the amino acid phenylalanine.[1] While PEA is an endogenous trace amine in the human brain that acts as a central nervous system stimulant, its role as a neurotransmitter was not understood until much later.[2][3]

The First Psychedelic: Mescaline

In 1897, German chemist Arthur Heffter isolated mescaline (3,4,5-trimethoxyphenethylamine) as the primary psychoactive alkaloid from the peyote cactus (Lophophora williamsii).[4][5][6][7][8] Through meticulous self-experimentation, Heffter identified mescaline as the compound responsible for the cactus's profound visual and psychological effects.[4][6][7] This marked the first time a psychedelic compound was isolated in a pure form.[7] The complete synthesis of mescaline was later achieved by Ernst Späth in 1919, which confirmed its chemical structure and made it available for broader scientific research.[4]

The Archetypal Stimulant: Amphetamine

Amphetamine was first synthesized in 1887 by the Romanian chemist Lazar Edeleanu in Germany.[9][10] However, its pharmacological properties remained unexplored for decades. In 1929, American chemist Gordon Alles , while searching for a synthetic replacement for ephedrine, resynthesized and discovered the physiological effects of amphetamine.[9][10][11][12][13] After testing the compound on himself, he noted its potent central nervous system stimulant and decongestant properties, describing a "feeling of well being".[9][10] This discovery led to the development of the Benzedrine inhaler and the widespread medical use of amphetamines for conditions ranging from asthma to depression.[9][12]

The Empathogen: MDMA (Ecstasy)

3,4-Methylenedioxymethamphetamine (MDMA) was first synthesized in 1912 by Anton Köllisch at the German pharmaceutical company Merck.[14][15] It was not created as an appetite suppressant, a common misconception, but rather as an intermediate chemical in the synthesis of a styptic (bleeding-stopper) agent called hydrastinine.[16][17] Merck patented the compound in 1914 but did not investigate its pharmacological properties at the time.[14][16][18] MDMA remained largely obscure until the 1970s, when American chemist Alexander "Sasha" Shulgin resynthesized it and, after self-experimentation, introduced it to the psychotherapeutic community for its unique empathogenic effects.[14][19]

The Modern Era: Alexander Shulgin and PiHKAL

No historical account of phenethylamines is complete without acknowledging the monumental contributions of Alexander Shulgin . A biochemist with a passion for psychopharmacology, Shulgin dedicated much of his career to the systematic synthesis and evaluation of psychoactive compounds.[19][20][21][22] From his home laboratory, he created and bioassayed hundreds of novel phenethylamine derivatives.[19] In 1991, he and his wife Ann Shulgin published PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), which detailed the synthesis and subjective effects of 179 different phenethylamine compounds.[20][23] This work remains an invaluable resource for chemists and pharmacologists.[20][23]

Data Presentation: Receptor Binding Affinities

The pharmacological effects of substituted phenethylamines are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, nM) for a selection of phenethylamine derivatives at key serotonin (5-HT), adrenergic (α), and trace amine-associated (TAAR1) receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | TAAR1 (rat) (Ki, nM) | Other Receptors (Ki, nM) |

| Mescaline | 530 | 1100 | 2200 | α1A (>10,000), α2A (>10,000) |

| 2C-B | 8 - 61 | 14 - 140 | - | - |

| 2C-I | 0.4 | 1.1 | 0.2 | D1 (>10,000), D2 (>10,000), D3 (>10,000) |

| 2C-T-2 | 46 | 350 | 5 | α1A (1,400), α2A (4,500) |

| 2C-T-7 | 1 | 40 | 68 | α1A (400), α2A (1,800) |

| 25I-NBOMe | 0.044 | 1.3 | 60 | α1A (0.9), D3 (7.6) |

Data compiled from multiple sources.[24]

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the synthesis and characterization of phenethylamine derivatives.

General Synthesis of β-Phenethylamines via Reductive Amination

A common and versatile method for synthesizing phenethylamine derivatives is the reductive amination of a corresponding phenylacetone (a ketone). This protocol is a generalized representation of the methods used to create many of the compounds detailed by Alexander Shulgin.

Methodology:

-

Amalgam Preparation: A solution of mercuric chloride in water is used to treat aluminum foil, which is then washed with alcohol and the reaction solvent.

-

Reaction: The substituted phenylacetone and the chosen primary amine (e.g., methylamine, ethylamine) are dissolved in a suitable solvent, such as methanol. The prepared aluminum amalgam is added to this solution.

-

Reduction: The mixture is stirred and refluxed. The aluminum amalgam acts as a reducing agent, converting the intermediate imine (formed from the ketone and amine) to the corresponding phenethylamine.

-

Workup: After the reaction is complete, the mixture is filtered to remove the aluminum oxide sludge. The filtrate is made basic with a sodium hydroxide solution.

-

Extraction: The basic aqueous solution is extracted with a nonpolar organic solvent (e.g., toluene, dichloromethane) to isolate the freebase product.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation.

-

Salt Formation: The purified freebase is dissolved in a solvent like acetone or isopropanol, and a solution of an acid (e.g., hydrochloric acid in ether) is added to precipitate the corresponding salt, which is typically more stable and easier to handle. The crystalline salt is then collected by filtration and dried.

Radioligand Receptor Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT2A receptor.

Methodology:

-

Membrane Preparation: Cells (e.g., HEK-293) stably expressing the human receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an assay buffer.

-

Assay Setup: The assay is performed in microtiter plates. Each well contains:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) known to bind specifically to the receptor.[25]

-

Cell membrane preparation.

-

Varying concentrations of the unlabeled test compound (the phenethylamine derivative).

-

-

Nonspecific Binding Control: A set of wells containing a high concentration of a known, non-radiolabeled competitor (e.g., spiperone) is included to determine the amount of nonspecific binding of the radioligand.[25]

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Scintillation Counting: The filters are washed with cold buffer to remove unbound radioligand, and the radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Phenethylamine derivatives exert their effects by interacting with several key neuronal systems. Their primary mechanisms involve acting as agonists at G protein-coupled receptors (GPCRs) and interfering with monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Many phenethylamines, including PEA and amphetamine, are potent agonists of TAAR1.[3][26] Activation of this intracellular GPCR, which primarily couples to Gαs, initiates a signaling cascade that modulates the activity of monoamine transporters.

Activation of TAAR1 stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[26][27] These kinases then phosphorylate monoamine transporters like the dopamine transporter (DAT), causing two key effects: the reversal of transporter function (efflux) and the internalization of the transporter from the cell membrane (non-competitive reuptake inhibition).[26]

Serotonin 2A (5-HT2A) Receptor Signaling

The psychedelic effects of many phenethylamines (e.g., mescaline, 2C-B) are primarily mediated by their agonist activity at the 5-HT2A receptor. This receptor is coupled to the Gq/G11 pathway.

Upon agonist binding, the activated receptor stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream effects, altering neuronal excitability and gene expression, which are thought to underlie the profound changes in perception and cognition associated with these compounds.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

In addition to plasma membrane transporters, phenethylamines also interact with the Vesicular Monoamine Transporter 2 (VMAT2).[3][28][29] VMAT2 is responsible for packaging monoamines (like dopamine and serotonin) from the neuronal cytoplasm into synaptic vesicles for later release.

Phenethylamine and its derivatives can act as competitive substrates and/or inhibitors of VMAT2.[3][30] By disrupting the transporter's ability to sequester monoamines into vesicles, they increase the cytoplasmic concentration of these neurotransmitters. This elevated cytoplasmic pool becomes a ready source for reverse transport out of the neuron via plasma membrane transporters like DAT, a process amplified by TAAR1 activation. The combined action of TAAR1 activation and VMAT2 inhibition leads to a robust, non-exocytotic release of monoamines into the synapse.

References

- 1. writeonpoint.com [writeonpoint.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. chacruna.net [chacruna.net]

- 5. drugtimeline.ca [drugtimeline.ca]

- 6. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uchile.cl [repositorio.uchile.cl]

- 9. Birth of Amphetamine | Office for Science and Society - McGill University [mcgill.ca]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. ajph.aphapublications.org [ajph.aphapublications.org]

- 12. Gordon Alles - Wikipedia [en.wikipedia.org]

- 13. Gordon Alles | American chemist and pharmacologist | Britannica [britannica.com]

- 14. The History of MDMA (Ecstasy) [recovery.com]

- 15. rehabs.com [rehabs.com]

- 16. The origin of MDMA ("ecstasy")--separating the facts from the myth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The origin of MDMA (ecstasy) revisited: the true story reconstructed from the original documents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MDMA - Definition, Therapy & Drug | HISTORY [history.com]

- 19. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 20. medium.com [medium.com]

- 21. Curiosity and the Chemist | Office for Science and Society - McGill University [mcgill.ca]

- 22. Phenethylamines: Dopamine Release and Duration of Action [spiritpharmacist.com]

- 23. PiHKAL - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. frontiersin.org [frontiersin.org]

- 26. TAAR1 - Wikipedia [en.wikipedia.org]

- 27. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 28. Adderall - Wikipedia [en.wikipedia.org]

- 29. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]

- 30. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Methylphenethylamine: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties of a Key Trace Amine Analog

This technical guide provides a comprehensive overview of the solubility of 4-Methylphenethylamine (4-MPEA) in both aqueous and organic media. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental methodologies for solubility determination, and presents key biological pathways and experimental workflows in a clear, visual format. While quantitative solubility data for 4-MPEA is not extensively available in public literature, this guide leverages data from structurally similar compounds—phenethylamine and its isomer amphetamine—to provide a robust predictive framework.

Introduction to this compound

This compound, a structural analog of phenethylamine, is a trace amine that has garnered interest in neuropharmacological research. Its interaction with trace amine-associated receptor 1 (TAAR1) suggests its potential role in modulating monoaminergic systems.[1] A thorough understanding of its solubility is fundamental for its application in experimental settings, influencing everything from formulation and dosage to bioavailability and toxicological assessment.

Physicochemical Properties of this compound

4-MPEA is a clear, colorless to light yellow liquid at room temperature.[1] Its basic physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3261-62-9 | [2][3] |

| Molecular Formula | C₉H₁₃N | [2][3] |

| Molecular Weight | 135.21 g/mol | [2][3] |

| Boiling Point | 214 °C | [2][3] |

| Density | 0.93 g/mL at 25 °C | [2][3] |

Solubility of this compound

Direct quantitative solubility data for this compound is sparse in the available scientific literature. However, based on its chemical structure and qualitative reports, a predictive understanding of its solubility can be established.

Qualitative Solubility

This compound has been described as slightly soluble in chloroform and methanol.[2] As a general rule for phenethylamines, those with a carbon count exceeding four tend to exhibit low water solubility but are soluble in various organic solvents.[4] Given that 4-MPEA possesses nine carbon atoms, it is expected to follow this trend.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative context, the solubility of the parent compound, phenethylamine, and its isomer, amphetamine, are presented below. These compounds share a similar phenethylamine backbone and offer valuable insights into the expected solubility of 4-MPEA.

Table 1: Quantitative Solubility of Phenethylamine

| Solvent | Solubility | Temperature (°C) |

| Water | Soluble | Not Specified |

| Ethanol | Very Soluble | Not Specified |

| Diethyl Ether | Very Soluble | Not Specified |

| Carbon Tetrachloride | Soluble | Not Specified |

Data sourced from PubChem CID 1001.[5]

Table 2: Quantitative Solubility of Amphetamine (Free Base)

| Solvent | Solubility | Temperature (°C) |

| Water | Slightly Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Diethyl Ether | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

Data sourced from UNODC and SWGDRUG.[6][7]

Octanol-Water Partition Coefficient (LogP)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of a compound such as this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected aqueous and organic solvents

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant can be centrifuged at high speed, and the clear liquid then sampled.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Assay)

This method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound stock solution in dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Plate reader capable of nephelometry or turbidimetry

-

Automated liquid handling system (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the 4-MPEA DMSO stock solution to each well to achieve a range of final concentrations.[9]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[10]

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[9]

Visualizations

TAAR1 Signaling Pathway

This compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[1] The activation of TAAR1 initiates a complex signaling cascade.

Caption: TAAR1 Signaling Cascade.

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Workflow.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the scientific literature, a comprehensive understanding of its likely behavior can be inferred from its physicochemical properties and data from analogous compounds. This technical guide provides a framework for researchers to approach the use of 4-MPEA in their studies, offering detailed protocols for the empirical determination of its solubility. The provided visualizations of its key signaling pathway and a standard experimental workflow further equip scientists with the necessary tools for informed research and development. The generation of precise solubility data for 4-MPEA through the application of the methodologies outlined herein is a critical next step for the research community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 3261-62-9 [m.chemicalbook.com]

- 3. This compound | 3261-62-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. unodc.org [unodc.org]

- 7. swgdrug.org [swgdrug.org]

- 8. who.int [who.int]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

The Renaissance of Phenethylamines: A Technical Guide to Their Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of substituted phenethylamines and their potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental methodologies for the investigation of this promising class of compounds. The information presented herein is intended to serve as a foundational resource for the advancement of novel therapeutics for a range of neurological and psychiatric disorders.

Substituted phenethylamines, a class of compounds characterized by a core phenethylamine structure, have long been recognized for their psychoactive properties. However, a nuanced understanding of their pharmacology is revealing a spectrum of therapeutic possibilities. From the well-established use of amphetamines in treating Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy to the breakthrough potential of 3,4-methylenedioxymethamphetamine (MDMA) in psychotherapy for Post-Traumatic Stress Disorder (PTSD), this chemical family is at the forefront of neuropsychiatric research.[1][2]

Core Mechanisms of Action

The therapeutic effects of substituted phenethylamines are primarily mediated through their interaction with several key protein targets in the central nervous system. These include:

-

Serotonin 2A (5-HT2A) Receptors: Agonism at this G protein-coupled receptor (GPCR) is a hallmark of classic psychedelics and is believed to be crucial for the therapeutic effects observed in psychedelic-assisted psychotherapy.[3] Activation of 5-HT2A receptors, which are densely expressed in the prefrontal cortex, is thought to mediate profound changes in perception, mood, and cognition that can facilitate therapeutic breakthroughs.[3]

-

Trace Amine-Associated Receptor 1 (TAAR1): This GPCR is a key regulator of monoamine neurotransmission.[4] Phenethylamines, as endogenous ligands for TAAR1, can modulate the activity of dopamine, norepinephrine, and serotonin systems.[4][5] TAAR1 agonists have shown potential in preclinical models for treating addiction, schizophrenia, and other conditions related to dysregulated monoaminergic signaling.[6]

-

Monoamine Transporters: Many substituted phenethylamines interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] By inhibiting the reuptake of these neurotransmitters, these compounds can increase their synaptic concentrations, leading to stimulant and mood-elevating effects.[8] The specific affinity for each transporter subtype dictates the unique pharmacological profile of each compound.

Quantitative Analysis of Receptor Affinities

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of a selection of substituted phenethylamines at key receptor and transporter targets. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the design of novel compounds with improved selectivity and therapeutic indices.

Table 1: Binding Affinities (Ki, nM) of Substituted Phenethylamines at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

| 2C-I | 0.4 | 1.1 | ≥ 2700 |

| 2C-T-2 | 46 | 350 | - |

| 2C-T-4 | 54 | 220 | - |

| 2C-T-7 | 1 | 40 | - |

| 25I-NBOMe | 0.044 | 1.3 | - |

| Mescaline | 530 | 1100 | - |

| DOM | - | - | - |

| 25D-NBOMe | - | - | - |

| 25E-NBOMe | - | - | - |

| 25H-NBOMe | - | - | - |

| 25I-NBOH | - | - | - |

| 25N-NBOMe | - | - | - |

Data compiled from multiple sources.[1][9][10]

Table 2: Activity of Substituted Phenethylamines at TAAR1 and Monoamine Transporters

| Compound | TAAR1 (rat, Ki, nM) | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |

| Phenethylamine | - | - | - | - |

| Amphetamine | - | - | - | - |

| MDMA | - | - | - | - |

| 2C-T-2 | 5 | - | - | - |

| 2C-T-4 | 25 | - | - | - |

| 2C-T-7 | 68 | - | - | - |

| 2C-O | 21 | - | - | - |

| 2C-O-Et | 120 | - | - | - |

| 2C-I | 0.2 | - | - | - |

| 25I-NBOMe | 60 | - | - | - |

| Mescaline | 2200 | - | - | - |

Data compiled from multiple sources.[9][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in phenethylamine pharmacology is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Experimental Protocols

A clear and reproducible methodology is the cornerstone of robust scientific research. This section provides a detailed protocol for a key in vitro assay used to characterize the pharmacological properties of substituted phenethylamines.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: Substituted phenethylamine of interest.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT2A receptor.

-

Homogenize cells in lysis buffer and pellet the membranes by centrifugation.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[12]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add cell membranes, [3H]ketanserin (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, [3H]ketanserin, and a high concentration of mianserin.

-

Competition Binding: Add cell membranes, [3H]ketanserin, and varying concentrations of the test compound.[13]

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.[13]

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine uptake by the dopamine transporter.

Materials:

-

Cells: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

Radiolabeled Substrate: [3H]Dopamine.

-

Test Compound: Substituted phenethylamine of interest.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Lysis Buffer: e.g., 1% SDS.

-

Scintillation Cocktail and Counter.

Procedure:

-

Cell Culture:

-

Plate DAT-expressing cells in a 96-well plate and grow to confluence.[14]

-

-

Assay Procedure:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

-

Detection and Analysis:

-

Transfer the cell lysates to scintillation vials with scintillation cocktail.

-

Quantify the amount of [3H]dopamine taken up by the cells using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known DAT inhibitor like cocaine) from the total uptake.

-

Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

-

Future Directions and Conclusion

The therapeutic landscape for psychiatric and neurological disorders is undergoing a significant transformation, with substituted phenethylamines playing a pivotal role. The promising results from MDMA-assisted psychotherapy for PTSD are paving the way for further investigation into the therapeutic potential of other compounds in this class for conditions such as depression, anxiety, and addiction.[2][7]

Future research should focus on:

-

Developing novel compounds with improved receptor selectivity to minimize off-target effects and enhance therapeutic efficacy.

-

Elucidating the detailed molecular mechanisms underlying the therapeutic effects of these compounds, including their impact on neural plasticity and circuit function.

-

Conducting well-designed clinical trials to establish the safety and efficacy of promising candidates in various patient populations.

This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of substituted phenethylamines. By providing a centralized resource of quantitative data, experimental protocols, and mechanistic insights, it is our hope to facilitate further innovation in this exciting and rapidly evolving field of drug discovery.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study protocol for “MDMA-assisted therapy as a treatment for major depressive disorder: A proof of principle study” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Social anxiety and MDMA-assisted therapy investigation: a novel clinical trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. benchchem.com [benchchem.com]

- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-Methylphenethylamine (4-MPEA) Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the administration and evaluation of 4-Methylphenethylamine (4-MPEA) in rodent models. Due to the limited availability of specific published protocols for 4-MPEA, the following methodologies are adapted from established procedures for structurally related phenethylamine compounds and general guidelines for substance administration in laboratory rodents.

General Considerations

Prior to initiating any study, it is imperative to obtain approval from the Institutional Animal Care and Use Committee (IACUC) or an equivalent local ethics committee for all animal procedures.[1]

Animal Model: The choice of rodent species and strain (e.g., C57BL/6J mice, Sprague-Dawley rats) should be justified based on the research question.[1] Adult male animals are frequently used to avoid hormonal cycle variations in females.

Drug Preparation: 4-MPEA should be dissolved in a sterile, isotonic vehicle suitable for the chosen administration route. Common vehicles include sterile saline (0.9% NaCl) or saline with a small percentage of a solubilizing agent like Tween 80.[1] The vehicle alone must be administered to a control group to ensure that any observed effects are due to the test compound. The pH of the solution should be adjusted to a physiological range (~7.4) to avoid irritation.[2]

Blinding: To minimize experimenter bias, the researcher administering the substance and observing the outcomes should be blinded to the experimental conditions.[1]

Dosing and Administration

The selection of dose and administration route is critical and should be based on the study's objectives. The rate of absorption and onset of action vary significantly with the route of administration, generally following the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]

Table 1: Recommended Administration Volumes and Needle Gauges for Rodents

| Species | Route | Maximum Volume | Needle Gauge |

| Mouse | Intraperitoneal (IP) | < 2-3 mL | 25-27 |

| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 | |

| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 | |

| Oral Gavage (PO) | 10 mL/kg (up to 20 mL/kg) | - | |

| Rat | Intraperitoneal (IP) | 5-10 mL/kg (up to 20 mL/kg) | - |

| Subcutaneous (SC) | 5-10 mL/kg | - | |

| Intravenous (IV) - Tail Vein | 0.5 mL | - | |

| Oral Gavage (PO) | 10 mL/kg (up to 20 mL/kg) | - |

Source: Adapted from multiple sources.[3][4][5]

Experimental Protocols

Assessment of Locomotor Activity (Open Field Test)

This assay is widely used to evaluate general locomotor activity and exploratory behavior.[1]

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for mice)

-

Video tracking software

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[1]

-

Administer the predetermined dose of 4-MPEA or vehicle via the chosen route.

-

Place the animal in the center of the open field arena.

-

Record the animal's activity for a specified period (e.g., 30-60 minutes) using video tracking software.

-

Key parameters to measure include total distance traveled, time spent in the center versus the periphery (thigmotaxis), and rearing frequency.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[6][7]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex) under anesthesia.

-

Allow the animal to recover for a species-appropriate period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer 4-MPEA or vehicle.

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the samples for neurotransmitter content (e.g., dopamine, serotonin) using HPLC.

Expected Quantitative Data

While specific data for 4-MPEA is not available, the following tables summarize expected outcomes based on studies of similar phenethylamines.

Table 2: Exemplar Effects of a Phenethylamine Analog (2-Cl-4,5-MDMA) on Dopamine Levels in the Nucleus Accumbens Shell of Adult Rats [6]

| Treatment Group | Peak Dopamine Increase (as % of baseline) |

| Vehicle | ~100% |

| 1 mg/kg | ~150% |

| 3 mg/kg | ~250% |

| 5 mg/kg | ~400% |

Table 3: Exemplar Effects of a Phenethylamine Analog (Methamphetamine) on Locomotor Activity in Mice [8]

| Treatment Group (i.p.) | Total Distance Traveled (cm) |

| Saline | ~5,000 |

| 1.25 mg/kg | ~10,000 |

| 2.5 mg/kg | ~18,000 |

| 3.75 mg/kg | ~24,000 |

Visualizations

Signaling Pathway

Caption: Putative signaling pathway of 4-MPEA in a dopaminergic neuron.

Experimental Workflow

Caption: General experimental workflow for 4-MPEA administration in rodents.

References

- 1. benchchem.com [benchchem.com]

- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 3. cea.unizar.es [cea.unizar.es]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. ntnu.edu [ntnu.edu]

- 6. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 4-Methylphenethylamine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylphenethylamine (4-MPA) is a trace amine and a structural isomer of amphetamine. Its detection and quantification in biological matrices are essential for various research fields, including pharmacology, toxicology, and clinical diagnostics. This document details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring efficiency and high recovery, making it suitable for high-throughput analysis. The principles are based on established methods for similar phenethylamine compounds.[1][2]

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation with an organic solvent.[3][4] The resulting supernatant is then injected into a reverse-phase HPLC system for chromatographic separation.[1] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][5]

Experimental Protocols

Materials and Reagents

-

Standards: this compound reference standard, this compound-d4 (or other suitable deuterated analog as Internal Standard, IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS or 18 MΩ·cm).

-

Reagents: Formic acid (LC-MS grade).

-

Biological Matrix: Blank human plasma.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed reference standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol.

-

Precipitation Solvent: 0.1% Formic Acid in Acetonitrile.[6]

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-